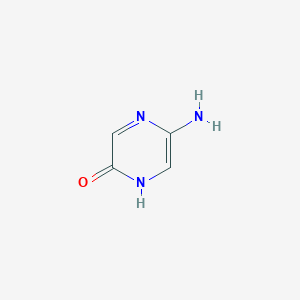

2(1H)-Pyrazinone, 5-amino-

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Scientific Research Applications

Synthesis and Derivatization of 2(1H)-Pyrazinone, 5-amino-

2(1H)-Pyrazinones, including 5-amino variants, are significant in scientific research due to their presence in natural substances and their role in creating bioactive molecules. Synthesizing these compounds often involves strategies developed from acyclic precursors, particularly α-amino acid-derived units. This process has evolved from the early 20th century to the present, enabling the construction of pyrazinone rings through various methodologies (Riesco-Llach et al., 2023).

Biological Activity and Marine Origins

Marine-derived Streptomyces species have been found to produce 2(1H)-pyrazinones with unique structural features. For instance, compounds JBIR-56 and JBIR-57, isolated from a novel Streptomyces species from a marine sponge, showcase the diverse biological activities and unique skeletons connected to peptide chains in pyrazinones. These compounds underline the potential of 2(1H)-pyrazinones in bioactive molecule development (Motohashi et al., 2011).

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides a rapid method for creating N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones, significantly reducing the reaction time compared to traditional methods. This approach facilitates the generation of functionalized pyrazinone scaffolds, proving valuable in medicinal chemistry for developing inhibitors like those targeting the Hepatitis C virus NS3 protease (Gising et al., 2009).

Peptide Mimicry and Drug Design

The versatility of 3,5-dihalo-2(1H)-pyrazinones as scaffolds in organic synthesis is noteworthy, especially in peptide mimicry and drug design. These scaffolds offer a platform for synthesizing and functionalizing compounds, enabling the exploration of 2(1H)-pyrazinone's potential in mimicking peptide structures and designing novel therapeutics (Pawar & Borggraeve, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-7-4(8)2-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNHZMDYLKCLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Pyrazinone, 5-amino- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

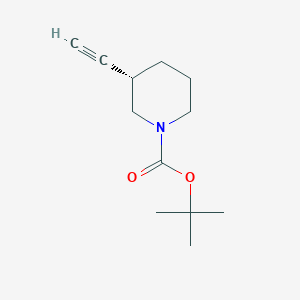

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)

![3-Azabicyclo[4.1.0]heptane](/img/structure/B3121436.png)

![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)